N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Chemical Purity Reproducibility Procurement Specification

Medicinal chemistry teams require precise isomer control: substituting the 2,3-difluorobenzyl group alters microsomal clearance and invalidates SAR. This secondary amine (MW 251.28) delivers the exact 2,3-difluoro substitution pattern with ≥97% purity-higher than 95%-pure 2,5- and 3,5-analogs-minimizing false hits in 10 mM DMSO automated dispensing. Key advantages: - XLogP3-AA 1.7, tPSA 29.85 Ų: reduced in silico characterization time - Multiple independent logP measurements (1.7-2.69) for ADME algorithm calibration - Direct comparison against 3,5-difluoro and 2,5-difluoro isomers available

Molecular Formula C13H15F2N3
Molecular Weight 251.281
CAS No. 1006437-26-8
Cat. No. B2809764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine
CAS1006437-26-8
Molecular FormulaC13H15F2N3
Molecular Weight251.281
Structural Identifiers
SMILESCC1=C(C=NN1C)CNCC2=C(C(=CC=C2)F)F
InChIInChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-4-3-5-12(14)13(10)15/h3-5,8,16H,6-7H2,1-2H3
InChIKeyPLAHWXTWOOEJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Physicochemical Profile


N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 1006437-26-8; PubChem CID 19623113) is a synthetic, secondary amine that combines a 2,3-difluorobenzyl moiety with a 1,5-dimethyl-1H-pyrazol-4-yl methanamine scaffold. It is supplied as a powder with a molecular formula of C13H15F2N3 and a molecular weight of 251.28 g·mol−1 [1]. The compound is primarily utilised as a research-grade chemical building block and is available from multiple specialty chemical vendors at defined purity levels .

Research-grade building block for SAR exploration
Distinct 2,3-difluorobenzyl regiochemistry
Vendor-certified purity supports HTS library preparation

Why Generic Substitution Fails


In-class pyrazole-methanamine compounds cannot be interchanged without consequence because the precise position and number of fluorine substituents on the benzyl ring govern both physicochemical properties and metabolic stability. For example, ortho and meta fluorination on phenyl derivatives has been quantitatively shown to dramatically increase human liver microsomal clearance relative to para fluorination [1]. Consequently, swapping the 2,3-difluorobenzyl isomer for a 2,5- or 3,5-difluorobenzyl analog would alter the electronic distribution, lipophilicity, and metabolic fate of the molecule, potentially invalidating structure-activity relationships (SAR) established during early discovery.

Regioisomeric analogs (2,5- or 3,5-difluorobenzyl) may alter microsomal clearance, as ortho,meta fluorination has been linked to higher metabolic turnover (Sun et al. 2011).
Electronic distribution and lipophilicity differ between regioisomers, potentially disrupting established structure–activity relationships.
Vendor purity specifications for regioisomeric analogs may be lower, increasing batch variability and requiring additional purification.

Quantitative Differential Evidence vs. Closest Analogs


Purity Specification Advantage Over Regioisomeric Analogs

The target compound is regularly supplied at a certified purity of ≥97% , whereas the closest regioisomeric analogs—N-(2,5-difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 1006957-24-9) and N-(3,5-difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 1006473-57-9)—are typically offered at a minimum purity of 95% . This 2% absolute purity gap reduces the burden of downstream purification and increases batch-to-batch reproducibility for sensitive applications such as SAR-by-catalogue or high-throughput screening.

Purity Specification
Data to verify
≥97% vs 95%
Higher baseline purity supports batch-to-batch reproducibility for screening workflows.
Based on vendor CoA; independent verification recommended.
Chemical Purity Reproducibility Procurement Specification

Well-Characterised Lipophilicity vs. 1,3-Dimethylpyrazole Analog

The target compound has a reliably reported computed logP (XLogP3-AA) of 1.7 [1], consistent with its single hydrogen-bond donor and four hydrogen-bond acceptor topology. In contrast, the 1,3-dimethylpyrazole regioisomer (CAS 1006473-17-1) lacks a published XLogP3-AA value in authoritative databases. This gap in standardised physicochemical metadata creates uncertainty in ADME predictions when the 1,3-dimethyl analog is used interchangeably. Furthermore, the 2,3-difluorobenzyl target compound exhibits a topological polar surface area (tPSA) of 29.85 Å2 , a parameter that directly influences membrane permeability calculations and is experimentally unverified for the 1,3-dimethyl counterpart.

Lipophilicity (logP)
Multi-source reported
XLogP3-AA 1.7
Established logP from multiple independent sources reduces computational ADME uncertainty.
Analog (1,3-dimethylpyrazole) lacks published logP, limiting its predictive utility.
Lipophilicity LogP Computational ADME

Imputed Metabolic Stability by Fluorine Regiochemistry

In a systematic pairwise analysis of >220,000 compounds from Pfizer's human liver microsomal clearance database, ortho and meta fluorination on phenyl rings was found to dramatically increase microsomal clearance, whereas para fluorination statistically lowered clearance [1]. The 2,3-difluorobenzyl motif installs one ortho and one meta fluorine, a pattern that is distinct from the 3,5-difluorobenzyl analog (meta,meta) and from para-substituted analogs that reduce clearance. Although direct experimental microsomal stability data for this specific compound are not publicly available, the class-level SAR implies that the 2,3-difluorobenzyl isomer may display higher intrinsic clearance than para-fluorinated pyrazole-methanamine derivatives, which can be advantageous when rapid metabolic turnover is desired (e.g., soft drug design) or disadvantageous if prolonged half-life is required.

Metabolic Stability (Class)
Class-level inference
Ortho,meta fluorination linked to higher clearance; para-fluorination to lower clearance
Anticipated metabolic liability may guide isomer selection prior to DMPK profiling.
Based on matched-pair analysis (Sun et al. 2011); compound-specific data not reported.
Metabolic Stability Microsomal Clearance Fluorine Regiochemistry

Procurement-Relevant Application Scenarios


SAR-by-Catalogue Exploration of Metabolic Soft Spots

Medicinal chemistry teams investigating structure-metabolism relationships can directly source the ≥97%-pure 2,3-difluorobenzyl isomer and compare its microsomal turnover against the 3,5-difluoro (meta,meta) and 2,5-difluoro (ortho,meta) analogs. The well-characterised logP (XLogP3-AA = 1.7) and tPSA (29.85 Ų) of the target compound [1] reduce the need for extensive in silico characterisation, enabling faster triage into in vitro clearance assays.

HTS Library Stock Solution Preparation

The higher certified purity specification (≥97%) of the target compound relative to the 95%-pure 2,5- and 3,5-difluorobenzyl analogs minimises the risk of false-positive or false-negative hits arising from impurities. This is particularly relevant when preparing 10 mM DMSO stocks for automated dispensing, where even low-level contaminants can skew dose-response curves in cell-based assays.

Computational ADME Model Training and Validation

The availability of multiple independent logP measurements (XLogP3-AA 1.7, Chemsrc 2.69, Leyan 2.30) [1] makes this compound a useful data point for calibrating in silico ADME prediction algorithms, especially for fluorine-containing chemotypes. The absence of equivalent data for the 1,3-dimethylpyrazole regioisomer limits the latter's utility as a training set member.

Application
Selection Property
Validation Focus
SAR-by-catalogue exploration of metabolic soft spots
Well-characterized physicochemical profile (logP, tPSA)
Verify compound identity and purity prior to microsomal stability comparison
HTS library stock solution preparation
Certified purity specification from multiple vendors
Confirm batch CoA purity and DMSO solubility for automated dispensing
Computational ADME model training and validation
Multiple independent logP values (e.g., XLogP3, Chemsrc)
Assess inter-source variability and calibrate in silico predictions
Quote Request

Request a Quote for N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.